molecular formula C9H16N2O2 B052355 2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium CAS No. 118176-38-8

2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium

Cat. No.: B052355
CAS No.: 118176-38-8
M. Wt: 184.24 g/mol
InChI Key: ZPYYBVBZMIPJLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is an organic compound with the molecular formula C8H14N2O2 It belongs to the class of pyrazine derivatives and is characterized by the presence of five methyl groups and two oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide typically involves the condensation of 2-hydroxyamino-2-methylpropanal oxime with glyoxal, diacetyl, or 1,2-cyclohexanedione in water . Another method involves heating 2-hydroxyamino-2-methylpropanal oxime in a solution of acetone and dilute hydrochloric acid . The reduction of 3-hydroxy- and 3-methoxy-2,3-dihydropyrazine 1,4-dioxides also leads to the formation of this compound .

Industrial Production Methods

Industrial production methods for 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Mechanism of Action

The mechanism of action of 2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions and form reactive intermediates that can interact with biological molecules . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,3,5,6-Pentamethyl-2,5-dihydropyrazine 1,4-dioxide is unique due to its specific substitution pattern and the presence of two oxygen atoms in its structure. This gives it distinct chemical properties and reactivity compared to other pyrazine derivatives .

Properties

CAS No.

118176-38-8

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

2,3,5,5,6-pentamethyl-1,4-dioxido-2H-pyrazine-1,4-diium

InChI

InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h6H,1-5H3

InChI Key

ZPYYBVBZMIPJLT-UHFFFAOYSA-N

SMILES

CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C

Canonical SMILES

CC1C(=[N+](C(C(=[N+]1[O-])C)(C)C)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.